4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol
CAS No.:
Cat. No.: VC16792823
Molecular Formula: C21H15F3N2O2
Molecular Weight: 384.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15F3N2O2 |
|---|---|
| Molecular Weight | 384.3 g/mol |
| IUPAC Name | 4-[1-benzyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C21H15F3N2O2/c22-21(23,24)17-8-4-7-16-19(15-10-9-14(27)11-18(15)28)25-26(20(16)17)12-13-5-2-1-3-6-13/h1-11,27-28H,12H2 |
| Standard InChI Key | LXPUCQLYLWGFLV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=CC=C3C(F)(F)F)C(=N2)C4=C(C=C(C=C4)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 4-[1-benzyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol, reflects its benzyl-indazole backbone and dihydroxyphenyl substituent. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₅F₃N₂O₂ |
| Molecular Weight | 384.3 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 135430624 |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C=CC=C3C(F)(F)F)C(=N2)C4=C(C=C(C=C4)O)O |
| InChI Key | LXPUCQLYLWGFLV-UHFFFAOYSA-N |
The trifluoromethyl group at the indazole’s 7-position enhances lipophilicity and electron-withdrawing effects, while the benzyl group at N1 influences steric interactions . The dihydroxyphenyl ring contributes hydrogen-bonding capacity, critical for target binding .
Structural Isomerism
A closely related isomer, 4-[2-benzyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol, differs in the indazole’s benzyl substitution position (N2 instead of N1). This minor structural variation significantly impacts biological activity due to altered binding conformations . Computational studies suggest the 1H-indazol-3-yl isomer exhibits greater conformational flexibility, enabling adaptive interactions with hydrophobic enzyme pockets .
Synthesis and Purification
Synthetic Pathways
The synthesis of 4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol involves multi-step functionalization, as outlined in patented methodologies :
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Indazole Core Formation: Cyclization of substituted phenylhydrazines with trifluoromethyl-containing ketones yields the 7-trifluoromethylindazole intermediate.
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N1-Benzylation: Treatment with benzyl bromide in the presence of a strong base (e.g., lithium bis(trimethylsilyl)amide) selectively alkylates the indazole’s N1 position .
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Phenolic Group Deprotection: Methoxy-protected phenyl groups are hydrolyzed using acidic or basic conditions to reveal the dihydroxyphenyl moiety .
A critical challenge lies in minimizing the formation of the N2-benzyl isomer. Patent US7601847B2 resolves this by employing low-temperature (−15°C) reactions and polar aprotic solvents (e.g., dimethylformamide), achieving >90% regioselectivity for the N1 product .
Purification Strategies
Large-scale purification traditionally relied on silica gel chromatography, but recent advances utilize temperature-controlled crystallization:
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The crude product is dissolved in ethanol and concentrated via distillation.
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Gradual cooling to 10–15°C induces selective crystallization of the N1-benzyl isomer, yielding >98% purity after two recrystallizations .
| Step | Conditions | Outcome |
|---|---|---|
| Dissolution | Ethanol, 70°C | Homogeneous solution |
| Concentration | Atmospheric distillation | Reduced volume |
| Crystallization | Cooling to 10–15°C, 12 h | Selective precipitation |
| Washing | Cold ethanol (5°C) | Impurity removal |
This method eliminates costly chromatography, reducing production costs by ~40% .
Physicochemical and Spectroscopic Analysis
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic trifluoromethyl and benzyl groups. It is soluble in dimethyl sulfoxide (DMSO, 48 mg/mL) and ethanol (9.3 mg/mL). Stability studies indicate degradation <2% after 6 months at −20°C under inert atmosphere.
Spectroscopic Signatures
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